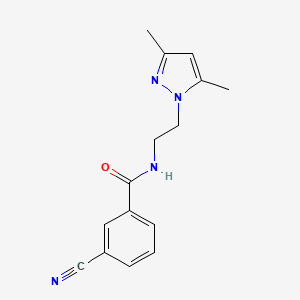

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-11-8-12(2)19(18-11)7-6-17-15(20)14-5-3-4-13(9-14)10-16/h3-5,8-9H,6-7H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXSVIJVRCFFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:

Formation of the pyrazole moiety: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethylating agent to introduce the ethyl linker.

Formation of the benzamide core: The intermediate is then reacted with a benzoyl chloride derivative to form the benzamide core.

Introduction of the cyano group: Finally, the cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Amino derivatives or reduced benzamide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

- Benzamide backbone: 3-cyano substitution.

- Side chain : Ethyl group linked to a 3,5-dimethylpyrazole.

Comparable Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide backbone: 3-methyl substitution. Side chain: Hydroxy and dimethyl groups on ethyl. pyrazole’s nitrogen-based interactions. Methyl substitution (electron-donating) vs. cyano (electron-withdrawing) alters electronic properties .

N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, ) Benzamide backbone: Unsubstituted. Side chain: Ethyl linked to a 3,4-dimethoxyphenyl group. Key difference: Methoxy groups enhance lipophilicity compared to pyrazole. Lacks the cyano group’s polarity .

2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 45, ) Benzamide backbone: Unsubstituted. Side chain: Thiazole-thioether and nitroaniline groups.

Physicochemical Properties

- Key trends: The cyano group in the main compound increases polarity compared to methyl () but reduces solubility relative to hydroxy-containing analogs (e.g., Rip-D). Pyrazole contributes to moderate lipophilicity, similar to methoxy-substituted compounds .

Structural Analysis

- X-ray data: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () confirmed planar benzamide and hydrogen-bonding networks. The main compound’s pyrazole may induce non-planar conformations, affecting packing and crystallinity .

Biological Activity

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring, which is often associated with various biological effects, including anti-inflammatory and anticancer properties.

The molecular formula for this compound is , and it has a molecular weight of 284.37 g/mol. The structure includes a cyano group and a benzamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.37 g/mol |

| CAS Number | 2034252-21-4 |

Biological Activity Overview

Research indicates that compounds containing pyrazole structures exhibit significant biological activities. The following sections summarize findings related to the biological activity of this compound and its derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

- MCF7 (Breast Cancer) : GI50 values were reported at approximately 3.79 µM.

- NCI-H460 (Lung Cancer) : Exhibited significant cytotoxicity with an IC50 of around 42.30 µM.

These results suggest that the incorporation of the pyrazole ring enhances the anticancer properties of the compounds .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or pathways associated with cancer cell proliferation. For example, studies have indicated that similar compounds can inhibit Aurora-A kinase and CDK2, both critical regulators in cell cycle progression .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their anticancer activities against multiple cell lines. One derivative showed promising results with an IC50 value of 0.067 µM against Aurora-A kinase .

- Inhibition Studies : Another study focused on the inhibition of tyrosine kinases by pyrazole derivatives, demonstrating selective inhibition which can be leveraged for therapeutic applications in autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.